molecular formula C23H22ClNO5 B11218653 Dimethyl 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11218653
M. Wt: 427.9 g/mol
InChI Key: XFYWXQPLJRXHIC-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic organic compound belonging to the dihydropyridine class. This class of compounds is known for its diverse pharmacological activities, particularly in the field of cardiovascular medicine. The compound’s structure features a dihydropyridine ring substituted with chlorobenzyl and methoxyphenyl groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the appropriate benzaldehyde derivatives, such as 4-chlorobenzaldehyde and 4-methoxybenzaldehyde.

    Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation with malononitrile in the presence of a base, forming the corresponding benzylidene malononitrile intermediates.

    Cyclization: The intermediates then undergo cyclization with ammonium acetate to form the dihydropyridine ring.

    Esterification: Finally, esterification with methanol yields the dimethyl ester product.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Dimethyl 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of dihydropyridines.

    Biology: Investigated for its potential as a calcium channel blocker, affecting cellular calcium influx.

    Medicine: Explored for its cardiovascular effects, particularly in the treatment of hypertension and angina.

    Industry: Utilized in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, which are crucial in regulating vascular smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A long-acting dihydropyridine with similar cardiovascular effects.

    Felodipine: Known for its high selectivity for vascular smooth muscle.

Uniqueness

Dimethyl 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its methoxy and chlorobenzyl groups may enhance its lipophilicity and binding affinity to calcium channels, potentially leading to improved efficacy and duration of action.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H22ClNO5

Molecular Weight

427.9 g/mol

IUPAC Name

dimethyl 1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H22ClNO5/c1-28-18-10-6-16(7-11-18)21-19(22(26)29-2)13-25(14-20(21)23(27)30-3)12-15-4-8-17(24)9-5-15/h4-11,13-14,21H,12H2,1-3H3

InChI Key

XFYWXQPLJRXHIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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